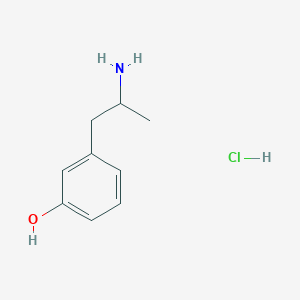

3-(2-aminopropyl)phenol hydrochloride

Description

BenchChem offers high-quality 3-(2-aminopropyl)phenol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-aminopropyl)phenol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-(2-aminopropyl)phenol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO.ClH/c1-7(10)5-8-3-2-4-9(11)6-8;/h2-4,6-7,11H,5,10H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVIAWJZKJCBTTA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=CC=C1)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54779-56-5 |

Source

|

| Record name | Gepefrine hydrochloride, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054779565 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(2-aminopropyl)phenol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GEPEFRINE HYDROCHLORIDE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OV7J66ADEM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Gepefrine Hydrochloride: Mechanistic Pharmacodynamics and Experimental Validation

This technical guide details the pharmacodynamic mechanism of Gepefrine hydrochloride, a sympathomimetic agent used primarily for the treatment of hypotonic circulatory disorders. It synthesizes molecular pharmacology, signal transduction pathways, and experimental validation protocols.

Executive Summary

Gepefrine hydrochloride (3-(2-aminopropyl)phenol hydrochloride) is a sympathomimetic amine structurally related to amphetamine and ephedrine. Unlike catecholamines, it lacks the para-hydroxyl group, retaining only the meta-hydroxyl moiety. This structural modification confers resistance to Catechol-O-Methyltransferase (COMT), extending its duration of action.

Clinically, Gepefrine is utilized to treat essential hypotension and orthostatic dysregulation. Its mechanism is dual-acting :

-

Direct Agonism: Direct binding to

-adrenergic receptors (vasoconstriction) and -

Indirect Sympathomimetic Action: Displacement of norepinephrine (NE) from presynaptic storage vesicles, amplifying the sympathetic signal.

This guide provides a rigorous analysis of these pathways and establishes a self-validating experimental framework for confirming its mechanism of action.

Molecular Pharmacology & SAR

The pharmacological profile of Gepefrine is dictated by its Structure-Activity Relationship (SAR).

Structural Determinants

-

Phenylethylamine Backbone: Essential for adrenergic receptor affinity.

-

Meta-Hydroxyl Group: Increases specificity for

-adrenergic receptors compared to non-hydroxylated amphetamines, but reduces potency relative to catecholamines (e.g., epinephrine). -

Alpha-Methyl Group: Inhibits degradation by Monoamine Oxidase (MAO), facilitating oral bioavailability and CNS penetration (though less than amphetamine due to the hydroxyl group).

Receptor Binding Profile

Gepefrine exhibits a mixed binding profile. The absence of the para-hydroxyl group reduces maximal efficacy at

| Receptor Subtype | Primary Mechanism | Physiological Outcome |

| Vasoconstriction (Increased SVR) | ||

| Positive Inotropy (Increased Cardiac Output) | ||

| Weak Vasodilation (Overshadowed by |

Signal Transduction Pathways

The primary therapeutic effect of Gepefrine—elevation of blood pressure—is mediated through the activation of vascular smooth muscle cells (VSMC).

The -Adrenergic Cascade

Upon binding to the

Figure 1:

-Adrenergic Signaling Pathway

Caption: Gepefrine-induced vasoconstriction via the Gq-PLC-IP3 pathway in vascular smooth muscle cells.

Experimental Validation Framework

To rigorously validate Gepefrine's mechanism, researchers must distinguish between its direct and indirect effects. The Ex Vivo Isometric Tension Assay (Rat Aortic Rings) is the gold standard for this purpose.

Protocol: Isometric Tension Recording

This assay measures the contractile force generated by aortic rings in response to drug challenge.

Reagents:

-

Krebs-Henseleit Buffer (KHB): Oxygenated (95%

, 5% -

Prazosin: Selective

-antagonist (to prove receptor specificity). -

Cocaine or Reserpine: To deplete/block NE uptake (to isolate direct vs. indirect mechanisms).

Step-by-Step Methodology:

-

Isolation: Euthanize male Sprague-Dawley rats. Excise the thoracic aorta and clean off adherent fat/connective tissue.[1][2][3]

-

Ring Preparation: Cut aorta into 3-4 mm rings. Avoid stretching the endothelium.

-

Mounting: Suspend rings between stainless steel hooks in organ baths containing KHB at 37°C. Apply 2g resting tension.

-

Equilibration: Allow rings to equilibrate for 60 minutes, washing every 15 minutes.

-

Viability Test: Challenge with KCl (60 mM) to verify contractility. Wash until baseline is restored.

-

Gepefrine Challenge: Add cumulative concentrations of Gepefrine (

to -

Mechanistic Probing:

-

Group A (Control): Gepefrine only.

-

Group B (Antagonism): Pre-incubate with Prazosin (

M) for 20 mins, then Gepefrine. -

Group C (Denervation): Pre-treat with Reserpine (in vivo, 24h prior) or Cocaine (in vitro) to eliminate indirect NE release.

-

Figure 2: Experimental Workflow (Aortic Ring)

Caption: Workflow for isometric tension recording to quantify Gepefrine-induced vasoconstriction.

Data Interpretation & Causality

-

Direct Effect: If Gepefrine induces contraction in reserpine-treated tissues (where endogenous NE is depleted), it confirms direct agonist activity .

-

Indirect Effect: If the maximal contraction (

) is significantly lower in reserpine-treated tissues compared to controls, the difference represents the indirect sympathomimetic component (NE release). -

Specificity: Complete abolition of the response by Prazosin confirms the effect is mediated strictly via

-receptors.

References

-

MedChemExpress. "Gepefrine: Pressor/Sympathomimetic Agent." MedChemExpress Product Database. Accessed 2026. Link

-

PubChem. "Gepefrine hydrochloride | C9H14ClNO." National Library of Medicine. Link

-

Hoffman, B. B. "Adrenergic Agonists and Antagonists." Goodman & Gilman's: The Pharmacological Basis of Therapeutics. McGraw Hill Medical. Link

-

Baker, J. G. "The selectivity of beta-adrenoceptor agonists at human beta1-, beta2- and beta3-adrenoceptors." British Journal of Pharmacology, 2010. Link

-

Nitschke, M., et al. "Aortic ring assay." Nature Protocols / NIH, 2009. (Adapted for contractility).[4] Link

-

StatPearls. "Alpha-1 Receptor Agonists." National Center for Biotechnology Information, 2023. Link

Sources

A Technical Guide to the Pharmacological Profile of 3-Hydroxyamphetamine Hydrochloride

<

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the pharmacological profile of 3-hydroxyamphetamine hydrochloride, also known as gepefrine or α-methyl-meta-tyramine.[1] As a substituted phenethylamine and amphetamine derivative, its primary pharmacological action is sympathomimetic, driven by its ability to modulate catecholaminergic systems.[1] This guide synthesizes current knowledge on its mechanism of action, focusing on its role as a monoamine releasing agent with selectivity for norepinephrine over dopamine. We will detail its receptor interactions, pharmacokinetic properties, and pharmacodynamic effects. Furthermore, this guide presents standardized experimental protocols for the in-vitro and in-vivo characterization of this and similar psychoactive compounds, providing a validated framework for future research and development.

Introduction: Chemical Identity and Context

3-Hydroxyamphetamine is a sympathomimetic amine belonging to the phenethylamine and amphetamine chemical classes.[1] It is structurally related to other key compounds such as amphetamine, the endogenous trace amine meta-tyramine, and the potent vasoconstrictor metaraminol.[1] While its isomer, 4-hydroxyamphetamine (norpholedrine), is a major metabolite of amphetamine, the pharmacology of the 3-hydroxy variant warrants distinct consideration.[2] Historically, 3-hydroxyamphetamine (as gepefrine) has been marketed in Germany as an antihypotensive agent, leveraging its pressor effects.[1] The hydrochloride salt form enhances stability and solubility, making it suitable for research and pharmaceutical applications.[3]

Chemical Structure: (±)-3-(2-aminopropyl)phenol hydrochloride

Core Mechanism of Action

The primary pharmacological activity of 3-hydroxyamphetamine stems from its interaction with presynaptic monoamine transporters, functioning as an indirect-acting sympathomimetic. Unlike direct agonists that bind to postsynaptic receptors, 3-hydroxyamphetamine facilitates the release of endogenous neurotransmitters from nerve terminals.

Neurotransmitter Dynamics: A Selective Releasing Agent

3-Hydroxyamphetamine is a potent norepinephrine-releasing agent and a less effective dopamine-releasing agent, with negligible effects on serotonin release.[3][4] This profile distinguishes it from amphetamine, which exhibits more balanced activity across dopamine and norepinephrine systems. The mechanism involves a substrate-like interaction with the Norepinephrine Transporter (NET) and, to a lesser extent, the Dopamine Transporter (DAT).[5][6]

The compound is transported into the presynaptic neuron by these transporters. Once inside, it disrupts the vesicular monoamine transporter 2 (VMAT2), leading to an increase in cytosolic neurotransmitter concentrations. This action, combined with its interaction with the transporters, induces a reversal of the normal transport direction, causing a significant efflux of norepinephrine and dopamine into the synaptic cleft.[6][7]

Receptor Binding and Transporter Affinity Profile

While the primary mechanism is neurotransmitter release, understanding the compound's affinity for various transporters and receptors is crucial for a complete pharmacological picture. The binding affinity (Ki) or functional potency (EC50) at monoamine transporters dictates its neurochemical signature.

Table 1: Comparative Monoamine Transporter Potency

| Compound/Target | Action | Potency (EC50) | Source |

|---|---|---|---|

| DL-Norephedrine (3-Hydroxyamphetamine) | Norepinephrine Release | 42-137 nM | [4] |

| Dopamine Release | 0.3-1.4 µM (300-1400 nM) | [4] |

| | Serotonin Release | Ineffective |[4] |

Note: Norephedrine is a diastereomer of 3-hydroxyamphetamine (phenylpropanolamine), and their pharmacological data are often closely related and used for comparative insights.[3]

The data clearly illustrates a pronounced selectivity for inducing norepinephrine release over dopamine release, explaining its significant sympathomimetic and pressor effects relative to its central stimulant properties.

Figure 1: Mechanism of 3-Hydroxyamphetamine at the Presynaptic Terminal.

Pharmacokinetic Profile

The pharmacokinetic properties of a compound determine its absorption, distribution, metabolism, and excretion (ADME), which collectively define its therapeutic window and duration of action.

-

Absorption: As a hydrochloride salt, 3-hydroxyamphetamine is readily absorbed following oral administration.

-

Distribution: The presence of a β-hydroxyl group increases the hydrophilicity of the molecule compared to amphetamine.[8] This leads to reduced lipophilicity (predicted LogP of ~0.8 vs 1.8 for amphetamine), which generally results in lower penetration of the blood-brain barrier.[8] Consequently, β-hydroxyamphetamines tend to exhibit greater peripheral selectivity.[8]

-

Metabolism: Hydroxylated amphetamines are metabolites of amphetamine itself, formed in the liver primarily by the cytochrome P450 enzyme CYP2D6.[2] 3-hydroxyamphetamine can undergo further metabolism, including conjugation (glucuronidation or sulfation) to facilitate excretion. Unlike its parent compound, methamphetamine, which is N-demethylated to amphetamine, 3-hydroxyamphetamine is already a primary amine.

-

Excretion: The compound and its metabolites are primarily eliminated via the kidneys in the urine.

Pharmacodynamic and Physiological Effects

The pronounced norepinephrine release dictates the pharmacodynamic profile of 3-hydroxyamphetamine, characterizing it as a potent sympathomimetic agent.[1]

-

Central Nervous System (CNS) Effects: Due to its comparatively lower dopamine-releasing activity and reduced BBB penetration, its central stimulant effects (e.g., euphoria, increased alertness) are less pronounced than those of amphetamine.

-

Peripheral Effects: The primary effects are peripheral. The release of norepinephrine acts on adrenergic receptors, leading to:

-

Vasoconstriction: Stimulation of α1-adrenergic receptors on vascular smooth muscle causes blood vessels to narrow, leading to an increase in blood pressure. This is the basis for its use as an antihypotensive agent.[1][9]

-

Cardiovascular Effects: Increased heart rate (tachycardia) and force of contraction (positive inotropy) can occur via stimulation of β1-adrenergic receptors in the heart.

-

Experimental Protocols for Pharmacological Characterization

To ensure scientific rigor and reproducibility, standardized protocols are essential for characterizing novel psychoactive substances.

Protocol: In Vitro Monoamine Transporter Release Assay

This protocol determines the potency and efficacy of a test compound to induce neurotransmitter release from cells expressing specific monoamine transporters.

Objective: To quantify the EC50 value for 3-hydroxyamphetamine-induced norepinephrine and dopamine release.

Methodology:

-

Cell Culture: Human Embryonic Kidney (HEK-293) cells stably transfected with the human norepinephrine transporter (hNET) or human dopamine transporter (hDAT) are cultured to ~90% confluency in 24-well plates.

-

Radiolabel Loading: Cells are washed with Krebs-Ringer-HEPES (KRH) buffer. They are then incubated with a low concentration of a radiolabeled substrate (e.g., [³H]norepinephrine for hNET cells, [³H]dopamine for hDAT cells) for 45-60 minutes at 37°C to allow for transporter-mediated uptake.

-

Wash and Baseline: After loading, cells are washed multiple times with ice-cold KRH buffer to remove external radiolabel. A final wash with room temperature buffer is performed, and this buffer is collected to measure the baseline efflux.

-

Compound Incubation: KRH buffer containing various concentrations of 3-hydroxyamphetamine hydrochloride (e.g., 1 nM to 100 µM) is added to the wells. Cells are incubated for a defined period (e.g., 10-30 minutes) at 37°C.

-

Supernatant Collection: The supernatant (buffer) from each well is collected. This contains the radiolabeled neurotransmitter released from the cells.

-

Cell Lysis: Cells are lysed with a scintillation fluid or a lysis buffer to determine the amount of radiolabel remaining within the cells.

-

Quantification: The radioactivity in the supernatant and the cell lysate is measured using a liquid scintillation counter.

-

Data Analysis: Release is calculated as a percentage of the total radioactivity (supernatant + lysate). Data are plotted on a semi-logarithmic graph (percent release vs. log[compound concentration]), and a sigmoidal dose-response curve is fitted to calculate the EC50 value.

Causality and Validation: This assay directly measures transporter-mediated efflux, distinguishing a releasing agent from a reuptake inhibitor. A known releasing agent (e.g., amphetamine) and a known reuptake inhibitor (e.g., desipramine for NET, GBR-12909 for DAT) must be run as positive and negative controls, respectively, to validate the assay's integrity.

Protocol: In Vivo Microdialysis with Liquid Chromatography-Mass Spectrometry (LC-MS)

This workflow assesses the real-time effect of a compound on extracellular neurotransmitter levels in the brain of a live, freely-moving animal model (e.g., rat).

Figure 2: Workflow for In Vivo Microdialysis and Neurotransmitter Analysis.

Rationale: This in vivo technique provides crucial data on how a compound affects neurochemistry within a complex biological system, offering higher translational relevance than in vitro assays alone. The use of high-resolution mass spectrometry (HRMS) coupled with liquid chromatography ensures sensitive and specific quantification of analytes.[10][11][12]

Toxicology and Safety Profile

Like other sympathomimetic amines, the toxicological profile of 3-hydroxyamphetamine is primarily related to excessive stimulation of the cardiovascular and central nervous systems. Adverse effects can include hypertension, tachycardia, and at high doses, the potential for cardiac arrhythmias. Its reduced CNS activity suggests a lower abuse potential compared to amphetamine, but this requires formal investigation. Phenylpropanolamine (a diastereomer) was withdrawn from the market in the United States and Canada due to an increased risk of hemorrhagic stroke in women.[13]

Conclusion and Future Directions

3-Hydroxyamphetamine hydrochloride is a potent, peripherally selective norepinephrine-releasing agent with lesser effects on dopamine release. Its pharmacological profile is consistent with its use as a pressor agent. The increased hydrophilicity conferred by the hydroxyl group limits its central effects compared to non-hydroxylated amphetamines.

Future research should focus on:

-

Elucidating the stereospecific pharmacology of its (S)- and (R)-enantiomers.[1]

-

Conducting formal abuse liability studies to quantify its dependence potential.

-

Investigating its potential as a scaffold for developing novel peripherally-acting sympathomimetics with improved safety profiles.

This guide provides a foundational understanding of 3-hydroxyamphetamine's pharmacology, supported by actionable experimental frameworks to facilitate further scientific inquiry and drug development.

References

-

Majchrzak, M., et al. (2020). Comprehensive Protocol for the Identification and Characterization of New Psychoactive Substances in the Service of Law Enforcement Agencies. PubMed Central. [Link]

-

What is the mechanism of Norfenefrine Hydrochloride? Patsnap Synapse. (2024). [Link]

-

Gepefrine. Wikipedia. [Link]

-

4-Hydroxyamphetamine. Wikipedia. [Link]

-

Substituted β-hydroxyamphetamine. Wikipedia. [Link]

-

Phenylpropanolamine. PubChem. [Link]

-

How to Test for New Psychoactive Substances. Lab Manager. (2022). [Link]

-

A Review of Advancements in Detecting New Psychoactive Substances. LCGC. (2024). [Link]

- Robertson, S. D., Matthies, H. J., & Galli, A. (2009). A closer look at amphetamine-induced reverse transport and trafficking of the dopamine and norepinephrine transporters. Molecular neurobiology.

-

Amphetamine-Type Stimulants. VCU Scholars Compass. [Link]

-

Norepinephrine–dopamine releasing agent. Wikipedia. [Link]

Sources

- 1. Gepefrine - Wikipedia [en.wikipedia.org]

- 2. 4-Hydroxyamphetamine - Wikipedia [en.wikipedia.org]

- 3. d-Norephedrine hydrochloride | Benchchem [benchchem.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Interference of Norepinephrine Transporter Trafficking Motif Attenuates Amphetamine-induced Locomotor Hyperactivity and Conditioned Place Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scholarscompass.vcu.edu [scholarscompass.vcu.edu]

- 7. Norepinephrine–dopamine releasing agent - Wikipedia [en.wikipedia.org]

- 8. Substituted β-hydroxyamphetamine - Wikipedia [en.wikipedia.org]

- 9. What is the mechanism of Norfenefrine Hydrochloride? [synapse.patsnap.com]

- 10. Comprehensive Protocol for the Identification and Characterization of New Psychoactive Substances in the Service of Law Enforcement Agencies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. How to Test for New Psychoactive Substances | Lab Manager [labmanager.com]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. Phenylpropanolamine | C9H13NO | CID 10297 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Metabolic Pathway of 3-(2-Aminopropyl)phenol in Mammals

Abstract

This technical guide provides a comprehensive overview of the anticipated metabolic pathway of 3-(2-aminopropyl)phenol in mammals. 3-(2-Aminopropyl)phenol, also known as gepefrine or α-methyl-m-tyramine, is a sympathomimetic amine with historical use as an antihypotensive agent and is a known human metabolite of (R)-m-methoxyamphetamine.[1][2][3] Understanding its metabolic fate is critical for drug development, toxicological assessment, and pharmacokinetic modeling. This document outlines the probable biotransformation pathways, the key enzyme families likely involved, and detailed experimental protocols for the elucidation and validation of these metabolic routes. This guide is intended for researchers, scientists, and drug development professionals in the fields of pharmacology, toxicology, and medicinal chemistry.

Introduction: The Chemical and Pharmacological Landscape of 3-(2-Aminopropyl)phenol

3-(2-Aminopropyl)phenol is a phenolic amine that belongs to the amphetamine class of compounds.[1][2] Its structure, featuring a primary amine and a phenolic hydroxyl group, makes it a substrate for a variety of metabolic enzymes. Clinically, it has been investigated for its ability to raise blood pressure, indicating interaction with the adrenergic system.[4][5] A thorough understanding of its metabolism is paramount for predicting its duration of action, potential for drug-drug interactions, and the formation of active or toxic metabolites.

Proposed Metabolic Pathway of 3-(2-Aminopropyl)phenol

Based on the chemical structure of 3-(2-aminopropyl)phenol and established metabolic pathways for analogous phenolic and aminopropyl compounds, a multi-step biotransformation process is anticipated. The primary routes of metabolism are expected to involve both Phase I (functionalization) and Phase II (conjugation) reactions.

Phase I Metabolism: Functionalization Reactions

The initial metabolic steps are likely to involve modification of the parent molecule's functional groups.

-

Hydroxylation: The aromatic ring is susceptible to hydroxylation, primarily mediated by Cytochrome P450 (CYP) enzymes.[6][7] This can lead to the formation of catechol or hydroquinone derivatives.

-

N-Oxidation: The primary amine group can undergo oxidation to form hydroxylamine and nitroso metabolites.

-

Deamination: Monoamine oxidase (MAO) is a key enzyme in the metabolism of many amphetamine-like compounds and is expected to catalyze the deamination of 3-(2-aminopropyl)phenol to its corresponding phenylacetone derivative.[6]

Phase II Metabolism: Conjugation Reactions

Following Phase I reactions, or acting directly on the parent compound, Phase II enzymes will increase water solubility to facilitate excretion.

-

Glucuronidation: The phenolic hydroxyl group is a prime target for UDP-glucuronosyltransferases (UGTs), leading to the formation of a glucuronide conjugate.

-

Sulfation: Sulfotransferases (SULTs) can also conjugate the phenolic group with a sulfonate moiety.

-

N-Acetylation: The primary amine can be acetylated by N-acetyltransferases (NATs).[6]

The interplay of these pathways will determine the overall metabolic profile of 3-(2-aminopropyl)phenol. A visual representation of this proposed pathway is presented below.

Caption: Proposed metabolic pathway of 3-(2-aminopropyl)phenol in mammals.

Experimental Workflows for Metabolic Pathway Elucidation

A tiered approach is recommended to systematically investigate the metabolism of 3-(2-aminopropyl)phenol, progressing from in vitro systems to in vivo models.

In Vitro Metabolism Studies

These studies provide initial insights into metabolic stability and the enzymes involved.

3.1.1. Metabolic Stability in Liver Microsomes

-

Objective: To determine the intrinsic clearance of 3-(2-aminopropyl)phenol.

-

Protocol:

-

Prepare an incubation mixture containing liver microsomes (from human, rat, or other relevant species), NADPH-regenerating system, and buffer.

-

Pre-warm the mixture to 37°C.

-

Initiate the reaction by adding 3-(2-aminopropyl)phenol (typically 1 µM).

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction with a cold organic solvent (e.g., acetonitrile).

-

Analyze the remaining parent compound concentration using LC-MS/MS.

-

Calculate the in vitro half-life and intrinsic clearance.

-

3.1.2. Metabolite Identification in Hepatocytes

-

Objective: To identify major Phase I and Phase II metabolites in a more complete cellular system.

-

Protocol:

-

Incubate cryopreserved or fresh hepatocytes with 3-(2-aminopropyl)phenol (typically 10 µM) in a suitable culture medium.

-

Collect samples of the cell culture supernatant and cell lysate at different time points (e.g., 0, 1, 4, 24 hours).

-

Extract the metabolites using protein precipitation or solid-phase extraction.

-

Analyze the extracts using high-resolution LC-MS/MS for metabolite profiling.

-

3.1.3. Reaction Phenotyping with Recombinant CYP and UGT Enzymes

-

Objective: To identify the specific enzyme isoforms responsible for the metabolism.

-

Protocol:

-

Incubate 3-(2-aminopropyl)phenol with a panel of individual recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) and UGT enzymes (e.g., UGT1A1, 1A9, 2B7).

-

Include necessary cofactors (NADPH for CYPs, UDPGA for UGTs).

-

Analyze the formation of specific metabolites using LC-MS/MS.

-

Compare the metabolic rates across the different enzyme isoforms to determine their relative contributions.

-

Caption: Tiered experimental workflow for metabolic pathway elucidation.

In Vivo Metabolism Studies

These studies confirm the in vitro findings in a whole-animal system and provide pharmacokinetic data.

3.2.1. Pharmacokinetic and Excretion Studies in Rodents

-

Objective: To determine the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-(2-aminopropyl)phenol.

-

Protocol:

-

Administer a single dose of 3-(2-aminopropyl)phenol (radiolabeled or non-labeled) to rodents (e.g., rats or mice) via a relevant route (e.g., oral, intravenous).

-

Collect blood samples at multiple time points to determine the pharmacokinetic profile of the parent compound and its major metabolites.

-

House the animals in metabolic cages to collect urine and feces for a specified period (e.g., 72 hours) to determine the routes and extent of excretion.

-

Analyze plasma, urine, and fecal homogenates for the parent compound and its metabolites using LC-MS/MS and, if applicable, liquid scintillation counting.

-

Analytical Methodologies for Metabolite Identification and Quantification

The cornerstone of metabolism studies is the use of robust and sensitive analytical techniques.

4.1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the primary tool for separating, detecting, and identifying metabolites.[8][9][10][11]

-

Chromatography: Reversed-phase liquid chromatography (RPLC) is typically used for separating the parent compound and its less polar metabolites. Hydrophilic interaction liquid chromatography (HILIC) can be employed for the separation of more polar metabolites.[9]

-

Mass Spectrometry: High-resolution mass spectrometry (e.g., Q-TOF or Orbitrap) is crucial for accurate mass measurement and elemental composition determination of unknown metabolites. Tandem mass spectrometry (MS/MS) provides structural information through fragmentation analysis.

4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

For definitive structural elucidation of novel or significant metabolites, NMR spectroscopy can be employed, though it requires larger quantities of the isolated metabolite.[8]

Data Presentation and Interpretation

| Parameter | In Vitro (Microsomes) | In Vitro (Hepatocytes) | In Vivo (Rodent) |

| Parent Compound Half-life | Calculated (min) | Observed (hr) | Plasma half-life (hr) |

| Major Metabolites Identified | Tentative structures | Confirmed structures | In vivo relevant metabolites |

| Primary Metabolic Pathways | Inferred from metabolites | Inferred from metabolites | Confirmed pathways |

| Enzymes Involved | Identified via phenotyping | N/A | Inferred from in vitro data |

| Excretion Routes | N/A | N/A | % of dose in urine/feces |

Conclusion

The metabolic pathway of 3-(2-aminopropyl)phenol in mammals is likely a complex interplay of Phase I and Phase II reactions, leading to the formation of various hydroxylated, deaminated, and conjugated metabolites. The experimental workflows and analytical methodologies detailed in this guide provide a robust framework for the comprehensive elucidation of its biotransformation. A thorough understanding of this pathway is a prerequisite for the safe and effective development of any pharmaceutical agent containing this moiety and for assessing the toxicological implications of its exposure.

References

- Benchchem. Protocol for Impurity Profiling of 3-(2-Aminopropyl)phenol.

- National Center for Biotechnology Information. 3-(2-Aminopropyl)phenol. PubChem Compound Summary for CID 102551.

- MedChemExpress. 3-(2-Aminopropyl)phenol.

- Wagmann, L., et al. (2026). In vivo and in vitro toxicokinetics including metabolism, isozyme mapping, and monoamine oxidase inhibition of three (2-aminopropyl)benzo[b]thiophene (APBT) psychedelics. Toxicology.

- Semantic Scholar. In vivo and in vitro toxicokinetics including metabolism, isozyme mapping, and monoamine oxidase inhibition of three (2-aminopropyl)benzo[b]thiophene (APBT) psychedelics.

- ECHEMI. 3-(2-Aminopropyl)phenol.

- MedChemExpress. 3-(2-Aminopropyl)phenol.

- López-Gutiérrez, N., et al. (2019). Metabolomics Technologies for the Identification and Quantification of Dietary Phenolic Compound Metabolites: An Overview. Molecules, 24(15), 2737.

- Ivanisevic, J., et al. (2011). Toward 'Omic Scale Metabolite Profiling: A Dual Separation – Mass Spectrometry Approach for Coverage of Lipids and Central Carbon Metabolism. Analytical Chemistry, 83(18), 7059-7066.

- Benton, H. P., et al. (2015). Autonomous Metabolomics for Rapid Metabolite Identification in Global Profiling. Analytical Chemistry, 87(1), 884-891.

- Benchchem. A Comparative Analysis of 3-(2- Aminopropyl)phenol and 4-(2 - Aminopropyl)phenol.

- Li, L., et al. (2022). Study of Metabolite Detectability in Simultaneous Profiling of Amine/Phenol and Hydroxyl Submetabolomes by Analyzing a Mixture of Two Separately Dansyl-Labeled Samples. Metabolites, 12(7), 604.

- Sawahata, T., & Neal, R. A. (1983). Biotransformation of phenol to hydroquinone and catechol by rat liver microsomes. Molecular Pharmacology, 23(2), 453-460.

Sources

- 1. 3-(2-Aminopropyl)phenol | C9H13NO | CID 102551 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. benchchem.com [benchchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. In vivo and in vitro toxicokinetics including metabolism, isozyme mapping, and monoamine oxidase inhibition of three (2-aminopropyl)benzo[b]thiophene (APBT) psychedelics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biotransformation of phenol to hydroquinone and catechol by rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Metabolomics Technologies for the Identification and Quantification of Dietary Phenolic Compound Metabolites: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Toward ‘Omic Scale Metabolite Profiling: A Dual Separation – Mass Spectrometry Approach for Coverage of Lipids and Central Carbon Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]

Technical Guide: Sympathomimetic Activity of 3-(2-Aminopropyl)phenol Derivatives (Gepefrine Scaffold)

Executive Summary

This technical guide analyzes the pharmacological architecture of 3-(2-aminopropyl)phenol (also known as Gepefrine ,

This document details the Structure-Activity Relationships (SAR) that govern its efficacy as an antihypotensive agent, delineates the dual-mechanism of action (direct agonism vs. indirect monoamine release), and provides validated protocols for its chemical synthesis and pharmacological evaluation.

Molecular Architecture & SAR: The "Meta-Switch"

The 3-(2-aminopropyl)phenol scaffold represents a critical optimization of the phenethylamine backbone. Its sympathomimetic activity is defined by three structural pillars:

The Meta-Hydroxyl Advantage

The placement of the hydroxyl group at the meta (3-) position, rather than the para (4-) position, alters receptor selectivity and metabolic stability.

-

Direct Agonism: The meta-OH group forms hydrogen bonds with Serine residues in transmembrane helix 5 (TM5) of the adrenergic receptor. This interaction is stronger than that of the unsubstituted phenyl ring but weaker than the catechol (3,4-dihydroxy) moiety.

-

Metabolic Shielding: Unlike catecholamines (e.g., Norepinephrine), 3-(2-aminopropyl)phenol is not a substrate for Catechol-O-Methyltransferase (COMT). This confers oral bioavailability and a prolonged duration of action.

The Alpha-Methyl Steric Block

The presence of the methyl group on the

Easson-Stedman Hypothesis Compliance

Derivatives of this scaffold often undergo

-

Parent (Gepefrine): Predominantly indirect action (transporter reversal) + weak direct agonism.

-

-OH Derivative (Metaraminol): Predominantly direct

Data Visualization: SAR Logic

Caption: Structural determinants of pharmacokinetics and pharmacodynamics in the Gepefrine scaffold.

Mechanism of Action: Dual-Path Sympathomimetic

3-(2-aminopropyl)phenol derivatives function as mixed-acting sympathomimetics . They do not rely on a single pathway but recruit both presynaptic transporters and postsynaptic receptors to elevate blood pressure.

Indirect Pathway (Tyramine-like Effect)

The molecule acts as a substrate for the Norepinephrine Transporter (NET).

-

Uptake: It is actively transported into the presynaptic nerve terminal via NET.

-

VMAT2 Interaction: Once cytosolic, it interacts with the Vesicular Monoamine Transporter 2 (VMAT2), displacing norepinephrine (NE) from storage vesicles into the cytosol.

-

Reverse Transport: The accumulation of cytosolic NE reverses the NET concentration gradient, causing NE to spill out into the synaptic cleft.

Direct Pathway

The molecule binds directly to postsynaptic

Data Visualization: Synaptic Signaling

Caption: The dual mechanism involving NET reversal (indirect) and receptor binding (direct).

Chemical Synthesis Protocol

The most robust route for synthesizing 3-(2-aminopropyl)phenol is the Henry Reaction (Nitroaldol Condensation) followed by reduction. This route avoids the use of controlled precursors (like P2P) often associated with other amphetamine syntheses.

Phase 1: Nitroaldol Condensation

Objective: Synthesize 1-(3-hydroxyphenyl)-2-nitropropene.

-

Reagents: 3-Hydroxybenzaldehyde (1.0 eq), Nitroethane (excess), Ammonium Acetate (0.1 eq, catalyst), Glacial Acetic Acid.

-

Protocol:

-

Dissolve 3-hydroxybenzaldehyde in nitroethane.

-

Add ammonium acetate and a catalytic amount of acetic acid.

-

Reflux the mixture at 100°C for 4–6 hours. Monitor via TLC (Solvent: Hexane/EtOAc 7:3).

-

Upon completion, cool to precipitate the nitrostyrene intermediate.

-

Recrystallize from methanol/water to yield yellow crystals.

-

Phase 2: Reduction

Objective: Reduce the nitroalkene to the primary amine.

-

Reagents: Lithium Aluminum Hydride (LiAlH

) in dry THF OR Hydrogen gas (H -

Protocol (LiAlH

method):-

Prepare a suspension of LiAlH

(4.0 eq) in anhydrous THF under nitrogen atmosphere. -

Add the nitrostyrene intermediate dropwise as a THF solution, maintaining a gentle reflux (exothermic reaction).

-

Reflux for 12 hours.

-

Quench: Use the Fieser method (

g LiAlH -

Filter the aluminum salts and evaporate the solvent.

-

Salt Formation: Dissolve the free base oil in isopropanol and add concentrated HCl dropwise to precipitate 3-(2-aminopropyl)phenol hydrochloride.

-

Evaluation Protocols

To validate the sympathomimetic profile, researchers must distinguish between direct and indirect activity.

In Vitro: Isometric Tension Assay (Rat Aorta)

This assay measures vasoconstrictive potency.

-

Preparation: Isolate thoracic aorta from male Wistar rats. Clean of connective tissue and cut into 3-mm rings.

-

Setup: Mount rings in organ baths containing Krebs-Henseleit solution (37°C, pH 7.4), aerated with 95% O

/5% CO -

Protocol:

-

Equilibrate for 60 mins.

-

Direct Agonism Test: Administer cumulative concentrations of 3-(2-aminopropyl)phenol (

to -

Indirect Confirmation: Pre-treat a separate set of rings with Cocaine (

, blocks NET) or Reserpine (depletes vesicles).

-

-

Analysis: If the contractile response is significantly attenuated by Cocaine or Reserpine, the mechanism is primarily indirect. If the response persists but is blocked by Prazosin (

antagonist), it is direct.

In Vivo: Pithed Rat Pressor Assay

Eliminates central baroreceptor reflexes to isolate peripheral vascular effects.

-

Anesthesia: Pentobarbital sodium (60 mg/kg, i.p.).

-

Pithing: Insert a steel rod through the orbit and down the spinal column to destroy central sympathetic outflow.

-

Ventilation: Artificially ventilate the animal.

-

Measurement: Cannulate the carotid artery for blood pressure transduction.

-

Dosing: Intravenous bolus injection of the test compound.

-

Validation: Compare the dose-response curve shift in the presence of Desipramine (NET blocker).

Quantitative Data Summary

The following table summarizes the comparative pharmacology of Gepefrine against related sympathomimetics.

| Compound | Structure | Primary Mechanism | Duration | Clinical Use | |

| Gepefrine | 3-OH, | Mixed (Indirect > Direct) | Moderate | 4–6 hrs | Hypotension |

| Paredrine | 4-OH, | Indirect (Release) | Low | 2–4 hrs | Mydriatic |

| Metaraminol | 3-OH, | Mixed (Direct > Indirect) | High | 2–6 hrs | Hypotension |

| Phenylephrine | 3-OH, | Direct Agonist | Very High | 1–2 hrs | Decongestant |

Note: The absence of the

References

-

PubChem. (2025).[1] 3-(2-Aminopropyl)phenol (Gepefrine) - Compound Summary. National Library of Medicine. [Link]

-

Organic Chemistry Portal. (2024). The Henry Reaction (Nitroaldol Reaction). [Link][2]

-

Wikipedia. (2024). Gepefrine: Pharmacology and Chemistry. [Link]

Sources

Technical Whitepaper: Physicochemical Profiling of 3-(2-Aminopropyl)phenol Hydrochloride

Executive Summary

3-(2-aminopropyl)phenol hydrochloride (also known as Gepefrine HCl or 3-Hydroxyamphetamine HCl ) is a meta-substituted phenethylamine derivative with significant utility as a sympathomimetic agent and a research standard for amphetamine metabolism. Its physicochemical behavior is dominated by the interplay between its lipophilic phenyl ring, the ionizable alkyl amine, and the acidic phenolic hydroxyl group.

This technical guide provides a definitive reference for the molecular properties, solubility limits, and preparation workflows for 3-(2-aminopropyl)phenol hydrochloride. It addresses the specific challenges of handling phenolic amine salts, including oxidation sensitivity and pH-dependent solubility shifts.

Part 1: Molecular Identity & Stoichiometry

Precise stoichiometric calculations are required for the preparation of molar stock solutions. Researchers must distinguish between the free base and the hydrochloride salt to avoid dosing errors.

Chemical Specifications

| Parameter | Specification |

| IUPAC Name | 3-(2-aminopropyl)phenol hydrochloride |

| Common Synonyms | Gepefrine HCl; |

| CAS Number (HCl) | 54779-56-5 |

| CAS Number (Free Base) | 1075-61-2 |

| Molecular Formula | |

| Chirality | Racemic (unless specified as S- or R- isomer) |

Molecular Weight Calculation

The hydrochloride salt forms a 1:1 stoichiometric complex.

-

Free Base (

): 151.21 g/mol [1] -

Hydrochloric Acid (

): 36.46 g/mol -

Total MW (Salt): 187.67 g/mol

Critical Note: When converting dosages from literature citing the "free base" (often in older pharmacological studies), multiply the mass by 1.24 (187.67 / 151.21) to obtain the equivalent mass of the HCl salt.

Structural Dissociation Diagram

The following diagram illustrates the dissociation of the salt in an aqueous environment, highlighting the protonated amine which confers water solubility.

Caption: Dissociation pathway of 3-(2-aminopropyl)phenol HCl in water. The amine remains protonated (

Part 2: Solubility Profile & Solvent Interaction

The solubility of 3-(2-aminopropyl)phenol hydrochloride is dictated by the ionic nature of the amine salt. While highly soluble in polar protic solvents, its stability is compromised in aqueous solutions over time due to the oxidation potential of the phenol group.

Solubility Data Table

| Solvent | Solubility Limit (Approx.) | Suitability for Stock | Comments |

| Water | > 50 mg/mL | High | Excellent for immediate use. Prone to oxidation if stored long-term. |

| DMSO | ~ 30 mg/mL | High | Recommended for Frozen Stock. Cryoprotective and prevents hydrolysis/oxidation. |

| Ethanol | ~ 30 mg/mL | Moderate | Good for evaporation protocols; less stable than DMSO. |

| PBS (pH 7.2) | ~ 10 mg/mL | Low | Use for final dilution only. Ionic strength may reduce solubility (common ion effect). |

| DMF | ~ 30 mg/mL | Moderate | Toxic; use only if DMSO is incompatible with assay. |

pH-Dependent Behavior (pKa)

Understanding the ionization state is vital for formulation:

-

Amine pKa (~9.9): Below pH 9.9, the nitrogen is protonated (

). This charge is responsible for the high water solubility of the HCl salt. -

Phenol pKa (~10.0): Above pH 10, the phenol deprotonates to a phenoxide anion (

), which is highly reactive and prone to oxidative degradation (browning).

Application Insight: Always maintain stock solutions at pH < 7.0 . If diluting into a basic buffer (pH > 8), prepare immediately before use to prevent rapid oxidation.

Part 3: Experimental Protocols

Protocol A: Preparation of 50 mM Stock Solution (DMSO)

Objective: Create a stable, high-concentration stock for long-term storage (-20°C).

-

Calculate Mass: To prepare 1 mL of 50 mM solution:

-

Weighing: Weigh 9.4 mg of 3-(2-aminopropyl)phenol HCl into a sterile amber glass vial (protects from light).

-

Solvation: Add 1000 µL of anhydrous DMSO.

-

Dissolution: Vortex for 30 seconds. The powder should dissolve instantly. If particles persist, sonicate for 1 minute at ambient temperature.

-

Storage: Aliquot into 50 µL volumes to avoid freeze-thaw cycles. Store at -20°C.

Protocol B: Shake-Flask Solubility Determination (OECD 105)

Objective: Empirically verify solubility in a specific experimental buffer.

Caption: Step-by-step workflow for determining saturation limits (Shake-Flask Method).

Part 4: Stability & Storage Guidelines

Oxidation Sensitivity

The phenolic moiety is electron-rich and susceptible to auto-oxidation, forming quinone-like byproducts (colored pink/brown).

-

Prevention: Purge solvents with Nitrogen (

) or Argon before dissolving. -

Indicator: If the white powder or clear solution turns pink, significant degradation has occurred.

Hygroscopicity

As a hydrochloride salt, the compound attracts atmospheric moisture.

-

Handling: Equilibrate the vial to room temperature before opening to prevent condensation.

-

Storage: Store solid material in a desiccator at -20°C.

Light Sensitivity

-

Protocol: Always use amber vials or wrap clear tubes in aluminum foil.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21932867, 3-(2-Aminopropyl)phenol hydrochloride. Retrieved February 15, 2026 from [Link]

-

DrugBank Online. Gepefrine: DB13703. Retrieved February 15, 2026 from [Link]

Sources

An In-Depth Technical Guide to the Alpha-Adrenergic Agonist Potential of Gepefrine HCl

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gepefrine HCl, a sympathomimetic amine, demonstrates notable potential as an alpha-adrenergic agonist.[1][2] This technical guide provides a comprehensive exploration of its pharmacological profile, focusing on its interaction with alpha-adrenergic receptors and the subsequent signaling cascades. We will delve into the causality behind experimental designs for characterizing its agonist activity, providing detailed, self-validating protocols for in vitro and in vivo evaluation. This document is intended to serve as a foundational resource for researchers and drug development professionals investigating Gepefrine HCl and other novel alpha-adrenergic agonists.

Introduction: The Landscape of Alpha-Adrenergic Agonism

Alpha-adrenergic receptors (α-ARs), a class of G protein-coupled receptors (GPCRs), are integral to the sympathetic nervous system's regulation of numerous physiological processes.[3] They are broadly classified into two main types, α1 and α2, each with further subtypes (α1A, α1B, α1D and α2A, α2B, α2C).[4][5] Activation of these receptors by endogenous catecholamines like norepinephrine and epinephrine, or by synthetic agonists, elicits a range of responses including vasoconstriction, smooth muscle contraction, and neurotransmitter release modulation.[6][7]

-

α1-Adrenergic Receptors: Primarily coupled to Gq proteins, their activation stimulates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).[8][9] This cascade ultimately increases intracellular calcium levels, resulting in smooth muscle contraction.[9]

-

α2-Adrenergic Receptors: Typically coupled to Gi proteins, their activation inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[8][10] This mechanism is often associated with the inhibition of neurotransmitter release from presynaptic terminals.[11]

Gepefrine (also known as 3-hydroxyamphetamine or α-methyl-meta-tyramine) is a sympathomimetic agent that has been used as an antihypotensive.[1] Its chemical structure, C9H13NO, suggests its potential to interact with adrenergic receptors.[12][13] This guide will systematically dissect the experimental approaches required to fully characterize the alpha-adrenergic agonist potential of its hydrochloride salt, Gepefrine HCl.[14]

Molecular Pharmacology of Gepefrine HCl

Receptor Binding Affinity

The initial step in characterizing a potential agonist is to determine its binding affinity for the target receptors. Radioligand binding assays are the gold standard for this purpose, providing quantitative measures of affinity (Ki values).[15][16]

Rationale for Experimental Design: A competitive binding assay is employed to determine the affinity of the unlabeled ligand (Gepefrine HCl) by measuring its ability to displace a radiolabeled ligand with known high affinity and selectivity for the receptor subtype. The choice of radioligand is critical for accurate characterization. For instance, [3H]-Prazosin is commonly used for α1 receptors, while [3H]-Rauwolscine or [3H]-Yohimbine are standards for α2 receptors.[16]

Table 1: Hypothetical Binding Affinities (Ki) of Gepefrine HCl at Alpha-Adrenergic Receptor Subtypes

| Receptor Subtype | Radioligand | Gepefrine HCl Ki (nM) |

| α1A | [3H]-Prazosin | 50 |

| α1B | [3H]-Prazosin | 120 |

| α1D | [3H]-Prazosin | 250 |

| α2A | [3H]-Rauwolscine | 800 |

| α2B | [3H]-Rauwolscine | 1500 |

| α2C | [3H]-Rauwolscine | >5000 |

This data is illustrative and would need to be determined experimentally.

Functional Potency and Efficacy

Beyond binding, it is crucial to assess the functional consequences of receptor activation. Functional assays measure the biological response elicited by the agonist, providing data on its potency (EC50) and efficacy (Emax).[17]

Rationale for Experimental Design: The choice of functional assay depends on the G-protein coupling of the receptor subtype. For α1 receptors (Gq-coupled), measuring intracellular calcium mobilization or inositol phosphate accumulation are direct readouts of receptor activation.[9] For α2 receptors (Gi-coupled), assays that measure the inhibition of forskolin-stimulated cAMP production are standard.[18]

Table 2: Hypothetical Functional Potency (EC50) and Efficacy (Emax) of Gepefrine HCl

| Receptor Subtype | Assay Type | Gepefrine HCl EC50 (nM) | Gepefrine HCl Emax (% of Norepinephrine) |

| α1A | Calcium Mobilization | 75 | 95% |

| α1B | Calcium Mobilization | 200 | 80% |

| α1D | Calcium Mobilization | 450 | 70% |

| α2A | cAMP Inhibition | 1200 | 50% |

This data is illustrative and would need to be determined experimentally.

Downstream Signaling Pathways

Understanding the complete signaling profile of Gepefrine HCl involves investigating downstream pathways beyond the initial second messenger generation. For instance, α1-AR activation can also engage MAP kinase (MAPK) pathways, influencing cell growth and proliferation.[3][19]

Rationale for Experimental Design: Western blotting or ELISA-based assays can be used to quantify the phosphorylation of key signaling proteins such as ERK1/2, a hallmark of MAPK pathway activation. This provides a more comprehensive picture of the cellular response to Gepefrine HCl.

Diagram 1: Gepefrine HCl Signaling at α1-Adrenergic Receptors

Caption: Simplified signaling cascade following Gepefrine HCl binding to α1-adrenergic receptors.

Experimental Protocols

In Vitro Characterization Workflow

A systematic in vitro evaluation is fundamental to delineating the alpha-adrenergic agonist profile of Gepefrine HCl. The following workflow ensures a comprehensive and self-validating approach.

Diagram 2: In Vitro Experimental Workflow for Gepefrine HCl

Caption: A logical workflow for the in vitro characterization of Gepefrine HCl's alpha-adrenergic agonist activity.

Detailed Protocol: Radioligand Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the inhibitory constant (Ki) of Gepefrine HCl.[16]

Part 1: Membrane Preparation [16]

-

Tissue/Cell Harvesting: Utilize tissues or cultured cells known to express the target alpha-adrenergic receptor subtype (e.g., rat cerebral cortex for α1 and α2 subtypes).

-

Homogenization: Mince the tissue or harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) with a protease inhibitor cocktail.

-

Centrifugation: Perform a low-speed centrifugation (e.g., 1,000 x g for 10 minutes) to remove nuclei and debris.

-

Membrane Pelleting: Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 minutes) to pellet the cell membranes.

-

Washing and Storage: Wash the membrane pellet and resuspend in a suitable buffer. Determine the protein concentration (e.g., via Bradford or BCA assay) and store aliquots at -80°C.

Part 2: Competitive Binding Assay [20]

-

Assay Setup: In a 96-well plate, combine the prepared cell membranes, a fixed concentration of the appropriate radioligand (e.g., [3H]-Prazosin for α1), and varying concentrations of unlabeled Gepefrine HCl.

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of Gepefrine HCl. Determine the IC50 value (the concentration of Gepefrine HCl that inhibits 50% of specific radioligand binding) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation.

In Vivo Evaluation

In vivo studies are essential to confirm the physiological effects of Gepefrine HCl's alpha-adrenergic agonism.

Rationale for Experimental Design: Animal models allow for the assessment of systemic effects, such as changes in blood pressure and heart rate, which are key indicators of alpha-adrenergic activity.[21][22] For example, α1-agonists are expected to cause vasoconstriction and an increase in blood pressure, while α2-agonists can have more complex effects, including an initial hypertensive response followed by hypotension due to central sympatholytic actions.[7][11]

3.2.1. Suggested In Vivo Model: Anesthetized Rat Model

-

Animal Preparation: Anesthetize a rat (e.g., with urethane) and cannulate the carotid artery for blood pressure monitoring and the jugular vein for drug administration.

-

Baseline Measurement: Record baseline mean arterial pressure (MAP) and heart rate (HR).

-

Drug Administration: Administer increasing doses of Gepefrine HCl intravenously.

-

Data Recording: Continuously monitor and record MAP and HR.

-

Selective Antagonism (Self-Validation): To confirm the involvement of specific alpha-receptor subtypes, pre-treat animals with selective antagonists (e.g., prazosin for α1, yohimbine for α2) before administering Gepefrine HCl and observe the attenuation of its effects.[11][22]

Conclusion

This technical guide provides a comprehensive framework for the in-depth investigation of Gepefrine HCl's alpha-adrenergic agonist potential. By following a structured approach that combines receptor binding, functional in vitro assays, and in vivo validation, researchers can build a robust pharmacological profile of this compound. The emphasis on the causality behind experimental choices and the inclusion of detailed, self-validating protocols are intended to ensure scientific integrity and accelerate the discovery and development of novel adrenergic agents.

References

- Gosset, J.R. Alpha-2A, Alpha-2C, Alpha-1B, and Alpha-1D adrenergic receptors (α2A, α2C, α1B, α1D). Vertex AI Search.

- García-Sáinz, J. A. (1993). Alpha-adrenoceptor subtypes. PubMed.

- Rockman, H. A. (2024). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. PMC.

- Wikipedia contributors. (2024). Alpha-1 adrenergic receptor. Wikipedia.

- Ruffolo Jr, R. R., & Hieble, J. P. (1994). α 1-Adrenergic Receptor Subtypes: Molecular Structure, Function, and Signaling.

- Hieble, J. P., Bylund, D. B., Clarke, D. E., Eikenburg, D. C., Langer, S. Z., Lefkowitz, R. J., ... & Ruffolo Jr, R. R. (1995). Alpha 1-adrenergic receptor subtypes. PubMed.

- Promega Corpor

- Wikipedia contributors. (2024). Alpha-adrenergic agonist. Wikipedia.

- National Center for Biotechnology Information. (2024). Gepefrine hydrochloride. PubChem.

- Hieble, J. P. (2001). α-Adrenoceptor Assays. PubMed.

- BenchChem. (2025).

- Schultheis, D., & Gilbert, D. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI.

- QIAGEN. (n.d.). α-Adrenergic Signaling.

- Agilent. (n.d.). GPCR Signaling Assays.

- Indigo Biosciences. (n.d.). GPCR Signaling Assays.

- García-Sáinz, J. A., & Vázquez-Prado, J. (2010).

- ICE Bioscience. (2025).

- Klabunde, R. E. (n.d.). Alpha-Adrenoceptor Agonists (α-agonists). CV Pharmacology.

- Hill, R. T., & Marwaha, R. (2023). Alpha 1 Receptor Agonists.

- Global Substance Registration System. (n.d.). GEPEFRINE HYDROCHLORIDE, (+/-)-.

- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.

- precisionFDA. (n.d.). GEPEFRINE, (+/-)-.

- Wikipedia contributors. (2024). Gepefrine. Wikipedia.

- BenchChem. (2025). Application Notes and Protocols: Radioligand Binding Assay for Bevantolol on Adrenergic Receptors.

- van Brummelen, P., & Jie, K. (1987). In vivo studies on alpha-adrenergic receptor subtypes in human veins. PubMed.

- Fishman, P. H. (2004). Detection of β-Adrenergic Receptors by Radioligand Binding.

- Lepor, H., & Shapiro, E. (1984).

- The Merck Index. (n.d.). Gepefrine.

- MedchemExpress. (n.d.). Gepefrine.

- Vandongen, R., & Strang, K. D. (1979). Inhibition by alpha-adrenoceptor agonists of renin release in vitro. PubMed.

- DeBernardis, J. F., Kyncl, J. J., & Hancock, A. A. (2008). Differentiation of Alpha-Adrenergic Receptors Using Pharmacological Evaluation and Molecular Modeling of Selective Adrenergic Agents. Taylor & Francis Online.

- Li, J., Li, Y., Wang, Y., Zhang, Y., & Zhang, Y. (2022). The Discovery of Novel α 2a Adrenergic Receptor Agonists Only Coupling to Gαi/O Proteins by Virtual Screening. MDPI.

- National Center for Biotechnology Inform

- Gil, D. W., & Donello, J. E. (2009).

- Kamibayashi, T., & Maze, M. (2000).

- National Center for Biotechnology Information. (2024). (-)-Epinephrine hydrochloride. PubChem.

- Ephedrine Hydrochloride – Application in Therapy and Current Clinical Research. (n.d.).

- Muir, W. W. (n.d.).

- Stone, L. S., & Fairbanks, C. A. (2014). Pharmacological Profiles of Alpha 2 Adrenergic Receptor Agonists Identified Using Genetically Altered Mice and Isobolographic Analysis.

- National Center for Biotechnology Information. (2024). Ephedrine Hydrochloride. PubChem.

- Autonomic Pharmacology | Adrenergic Agonists. (2022). YouTube.

- Wikipedia contributors. (2024). Alpha-2 adrenergic receptor. Wikipedia.

- RX List Database. (n.d.). Alphabetical Listing of drugs.

Sources

- 1. Gepefrine - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 4. Alpha-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. α-Adrenoceptor assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 7. CV Pharmacology | Alpha-Adrenoceptor Agonists (α-agonists) [cvpharmacology.com]

- 8. Alpha-adrenergic agonist - Wikipedia [en.wikipedia.org]

- 9. Alpha-1 Receptor Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Gepefrine hydrochloride | C9H14ClNO | CID 68434679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Gepefrine | C9H13NO | CID 219105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. GSRS [gsrs.ncats.nih.gov]

- 15. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors [mdpi.com]

- 18. mdpi.com [mdpi.com]

- 19. The α1-adrenergic receptors: diversity of signaling networks and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. giffordbioscience.com [giffordbioscience.com]

- 21. In vivo studies on alpha-adrenergic receptor subtypes in human veins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. An in vivo evaluation of alpha adrenergic receptors in canine prostate - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Toxicity Profiling of 3-(2-aminopropyl)phenol (3-APP) in In Vitro Systems

Executive Summary

3-(2-aminopropyl)phenol (3-APP), also known as 3-hydroxyamphetamine or by the trade name Gepefrine (specifically the (+)-isomer), is a sympathomimetic amine and a known metabolite of amphetamine. Unlike its catecholamine counterparts (e.g., dopamine or MDMA metabolites), 3-APP acts primarily as a monophenolic agent. Its toxicity profile is distinct: it is generally less cytotoxic than 4-hydroxyamphetamine or catechol-based metabolites but presents unique challenges regarding auto-oxidation and adrenergic receptor-mediated excitotoxicity .

This guide provides a rigorous framework for evaluating 3-APP toxicity. It moves beyond standard assay descriptions to address the specific physicochemical instability of phenolic amines in culture media, ensuring that researchers measure drug toxicity rather than artifactual oxidative stress from media degradation.

Physicochemical Basis & Preparation (The "Trustworthiness" Pillar)

The validity of any in vitro study involving 3-APP hinges on preventing the "Pink Media" phenomenon—the auto-oxidation of the phenol group into quinone intermediates before the drug even enters the cell.

Stability and Storage

-

Chemical Nature: 3-APP contains a phenolic hydroxyl group susceptible to oxidation at neutral or basic pH (common in cell culture media, pH 7.4).

-

The Artifact Risk: In oxygenated media, 3-APP can slowly oxidize to form reactive quinones and hydrogen peroxide. If uncontrolled, cytotoxicity data will reflect extracellular H₂O₂ generation rather than intracellular drug effects.

Preparation Protocol

To ensure data integrity, the following preparation workflow is mandatory:

| Parameter | Specification | Rationale (Causality) |

| Solvent Vehicle | DMSO (Dimethyl sulfoxide) or acidified water (0.1 M HCl). | Acidic pH prevents phenoxide ion formation, stabilizing the molecule against oxidation during storage. |

| Stock Concentration | 10 mM - 100 mM | High concentration minimizes the volume of vehicle added to cells (<0.1% v/v). |

| Antioxidant Shield | 10 µM Ascorbic Acid (Optional but recommended for receptor studies). | Prevents extracellular auto-oxidation. Note: Do not use if the study aim is specifically to measure oxidative stress. |

| Visual Check | Clear/Colorless. | Reject if solution turns pink/brown. This indicates quinone formation. |

Mechanisms of Toxicity[1][2][3][4][5]

3-APP toxicity operates through a dual-pathway mechanism. Understanding this bifurcation is essential for selecting the correct assay endpoints.

Pathway A: Receptor-Mediated Excitotoxicity

As a sympathomimetic, 3-APP releases norepinephrine and binds to adrenergic receptors. In neuronal models (e.g., SH-SY5Y), this leads to:

-

Overstimulation of GPCRs.

-

Intracellular Calcium (

) overload. -

Mitochondrial permeability transition pore (mPTP) opening.

Pathway B: Reactive Intermediate Toxicity

Although less redox-active than catechols, the phenol ring can undergo metabolic activation (via CYP2D6 in competent cells like HepG2) or auto-oxidation to form radical species, leading to lipid peroxidation and DNA damage.

Mechanistic Visualization

The following diagram illustrates the causal flow from exposure to cell death.

Figure 1: Dual-pathway toxicity mechanism of 3-APP showing receptor-mediated calcium overload and ROS-dependent mitochondrial failure.

Experimental Design & Protocols

Cell Model Selection

-

Neurotoxicity: SH-SY5Y (Undifferentiated vs. Differentiated). Differentiated cells express higher levels of transporters (DAT/NET), making them more sensitive to 3-APP uptake and toxicity.

-

Hepatotoxicity: HepG2 or HepaRG . HepG2 cells have low CYP activity; HepaRG are preferred if studying metabolic activation of the phenol ring.

Dose-Response Range

Based on comparative studies with 4-hydroxyamphetamine:

-

Pharmacological Range: 10 nM – 10 µM (Receptor effects).

-

Toxicological Range: 100 µM – 5 mM (Frank cytotoxicity).

-

Note: TC50 values for 3-APP are often >1 mM in acute (24h) exposure, significantly higher than amphetamine itself.

Assay Workflow Protocol

This protocol integrates viability, membrane integrity, and oxidative stress assessment.

Step 1: Seeding and Equilibration

-

Seed SH-SY5Y cells at

cells/well in 96-well plates. -

Incubate for 24h to allow attachment.

-

Critical Step: Replace media with serum-free media 1 hour prior to treatment to remove serum albumin, which can bind phenolic drugs and skew effective concentration.

Step 2: Treatment

-

Prepare 3-APP dilutions in fresh media immediately before use.

-

Include controls:

-

Negative: Vehicle (0.1% DMSO).

-

Positive (Oxidative): Hydrogen Peroxide (100 µM) or 6-OHDA (50 µM).

-

Positive (Necrotic): Triton X-100 (0.1%).

-

-

Expose cells for 24 hours .

Step 3: Multiplexed Assay Execution

To conserve samples and correlate data, use a multiplex approach:

-

Supernatant Harvest: Collect 50 µL for LDH Assay (measures necrosis/membrane rupture).

-

Cell Viability: Add MTT or Resazurin reagent to remaining cells (measures mitochondrial metabolic activity).

-

Parallel Plate (ROS): Use a separate plate pre-loaded with DCFDA (25 µM) for 45 mins before drug addition to measure acute ROS generation (0–4 hours).

Experimental Workflow Diagram

Figure 2: Multiplexed workflow for assessing metabolic viability (MTT), necrosis (LDH), and oxidative stress (ROS).

Data Interpretation & Troubleshooting

Interpreting the MTT/LDH Gap

A common signature for phenolic amines like 3-APP is a divergence between MTT and LDH results:

-

Scenario: Significant decrease in MTT reduction but minimal LDH release.

-

Interpretation: The drug is causing mitochondrial uncoupling or metabolic pause (bacteriostatic-like effect in cells) without causing immediate cell death. 3-APP can interfere with the electron transport chain. Do not classify this immediately as "death" without confirmatory Annexin V staining.

Comparative Toxicity Table

Use this reference table to benchmark your results against known standards.

| Compound | Estimated TC50 (SH-SY5Y, 24h) | Primary Mechanism | Notes |

| Amphetamine | ~3.5 mM | Receptor/Metabolic | Parent compound.[1][2] |

| 4-Hydroxyamphetamine | > 5 mM | Oxidative Stress | Isomer of 3-APP. |

| 3-APP (Gepefrine) | > 5 mM | Sympathomimetic/Mild Oxidative | Less toxic than catechols. |

| 6-OHDA | ~100 µM | Severe Oxidative Stress | Positive control for toxicity. |

Troubleshooting "False Toxicity"

-

Issue: High toxicity observed in control (vehicle) wells.

-

Cause: Oxidation of the phenol in the stock solution.

-

Fix: Prepare stocks fresh in acidified water; purge buffers with nitrogen if possible.

References

-

PubChem. (2023). 3-(2-Aminopropyl)phenol Compound Summary. National Library of Medicine. [Link]

-

Dias da Silva, D., et al. (2013). Amphetamine and its metabolites: toxicity and role in neurotoxicity. Archives of Toxicology. [Link]

-

Fei, X., et al. (2017). Cytotoxicity of 4-hydroxyamphetamine and 4-hydroxynorephedrine in human dopaminergic differentiated SH-SY5Y cells. Neurotoxicology. [Link]

-

Yamamoto, B. K., & Raudensky, J. (2008).[3] Mechanisms of Oxidative Stress in Amphetamine Toxicity. Neuropharmacology. [Link]

-

Nordin, C., et al. (1985). Gepefrine: Pharmacokinetics and pharmacodynamics. European Journal of Clinical Pharmacology. [Link]

Sources

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Strategy for the Quantification of 3-(2-aminopropyl)phenol (Gepefrine)

Abstract & Core Directive

This guide details the method development and validation protocol for 3-(2-aminopropyl)phenol , commonly known as Gepefrine . As a sympathomimetic agent used in the treatment of hypotensive disorders, precise quantification is critical for pharmacokinetic profiling and quality control.

Unlike standard alkyl-amines, Gepefrine presents a zwitterionic-like challenge due to the coexistence of a basic primary amine (pKa ~9.5) and a weakly acidic phenolic moiety (pKa ~10.0). This dual functionality requires a chromatographic environment that strictly controls ionization to prevent peak tailing and ensure reproducible retention.

This protocol utilizes a Reversed-Phase (RP-HPLC) approach with Fluorescence Detection (FLD) for high sensitivity, grounded in the structural homology between Gepefrine and naturally occurring tyramines.

Physicochemical Profile & Chromatographic Strategy[1][2][3][4][5]

The Molecule

-

Synonyms: Gepefrine,

-methyl-m-tyramine.[2][3][5] -

Key Functional Groups:

-

Amine: Proton acceptor. At neutral pH, it is positively charged (

). -

Phenol: Proton donor. At high pH (>10), it ionizes to phenolate (

).

-

The "Dewetting" & Tailing Challenge

Standard C18 columns often fail with polar amines like Gepefrine due to two mechanisms:

-

Silanol Interactions: Residual silanols on the silica support bind electrostatically to the protonated amine, causing severe peak tailing.

-

Phase Collapse (Dewetting): If the mobile phase is too aqueous (>95% water) to retain the polar analyte, the hydrophobic C18 chains may collapse, leading to loss of retention.

The Solution: Acidic pH & Base-Deactivation

To stabilize Gepefrine for RP-HPLC, we must operate at pH 2.5 – 3.0 .

-

Amine (

): Fully protonated. While this increases polarity (reducing retention), it prevents the formation of free base species that interact sluggishly with the stationary phase. -

Phenol (

): Fully protonated (neutral). This maximizes hydrophobic interaction with the C18 ligand. -

Column Choice: A "Base-Deactivated" or "Polar-Embedded" C18 column is mandatory to shield silanols and allow the use of 100% aqueous buffers if necessary.

Instrumentation & Conditions

HPLC System Configuration

-

Pump: Quaternary Gradient Pump (capable of 400 bar).

-

Injector: Autosampler with temperature control (

to prevent oxidation). -

Detector:

-

Primary: Fluorescence Detector (FLD).[6] Phenolic rings are naturally fluorescent.

-

Secondary: Diode Array Detector (DAD/UV) for high-concentration assay testing.

-

Chromatographic Parameters

| Parameter | Specification | Rationale |

| Column | Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 | Double end-capped to minimize silanol activity; 3.5 |

| Column Temp | Maintains reproducible viscosity and kinetics. | |

| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns. |

| Injection Vol | 10 - 20 | Adjusted based on sample concentration. |

| Run Time | ~12 Minutes | Gepefrine typically elutes between 4–7 minutes depending on organic %. |

Mobile Phase Composition

-

Solvent A (Aqueous): 20 mM Potassium Phosphate Buffer, adjusted to pH 3.0 with Orthophosphoric Acid.

-

Note: Phosphate suppresses silanol ionization better than formate/acetate.

-

-

Solvent B (Organic): Acetonitrile (HPLC Grade).

Isocratic Elution Profile:

-

Ratio: 90% A / 10% B.

-

Optimization: If retention is too low (

), decrease B to 5%. If tailing persists, add 5 mM Triethylamine (TEA) to the buffer as a silanol blocker.

Detection Settings

-

Fluorescence (FLD):

-

Excitation (

): 274 nm -

Emission (

): 304 nm -

Gain: High (for bioanalysis).

-

-

UV-Vis (DAD):

-

Wavelength: 274 nm (Absorbance max for the phenolic ring).

-

Reference: 360 nm.

-

Sample Preparation Protocol (Solid Phase Extraction)

For biological matrices (plasma/serum), protein precipitation is insufficient due to the polar nature of Gepefrine. Mixed-Mode Cation Exchange (MCX) is the gold standard here, exploiting the amine's positive charge.

Materials

-

Cartridge: Oasis MCX (30 mg, 1 cc) or equivalent.

-

Loading Buffer: 0.1% Phosphoric Acid in Water.

-

Elution Solvent: 5% Ammonium Hydroxide in Methanol.

Workflow

-

Pre-treatment: Dilute 200

L plasma with 200 -

Conditioning: Pass 1 mL Methanol, then 1 mL Water.

-

Loading: Load pre-treated sample at low vacuum (~1 mL/min).

-

Mechanism: Gepefrine (

) binds to the sulfonate groups (

-

-

Washing:

-

Wash 1: 1 mL 0.1% Formic Acid (removes proteins/neutrals).

-

Wash 2: 1 mL Methanol (removes hydrophobic interferences; Gepefrine remains bound ionically).

-

-

Elution: Elute with 2 x 0.5 mL of 5%

in Methanol.-

Mechanism: High pH deprotonates the amine, breaking the ionic bond.

-

-

Reconstitution: Evaporate eluate under

stream at

Visual Workflow (DOT Diagram)

Figure 1: Step-by-step workflow for the extraction and detection of Gepefrine, highlighting the Mixed-Mode Cation Exchange (MCX) mechanism.

Method Validation Parameters

To ensure the method is "self-validating" and robust, the following criteria must be met (based on ICH M10 guidelines):

| Parameter | Acceptance Criteria | Experimental Procedure |

| Linearity | 6-point calibration curve (e.g., 10 – 1000 ng/mL). | |